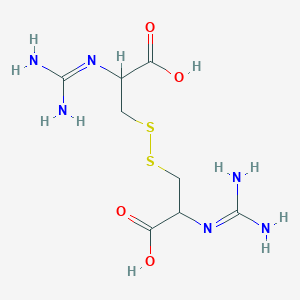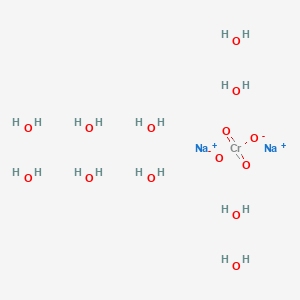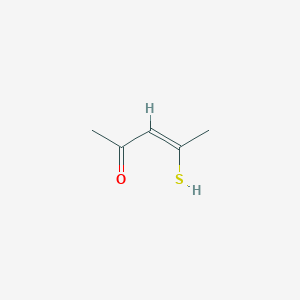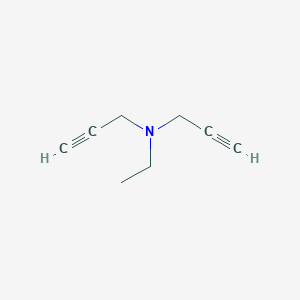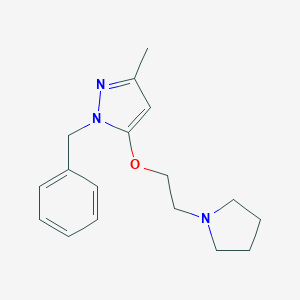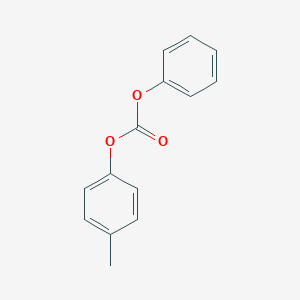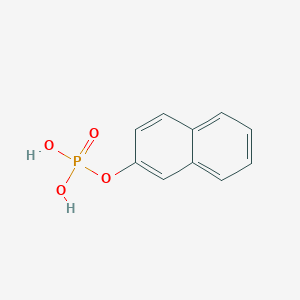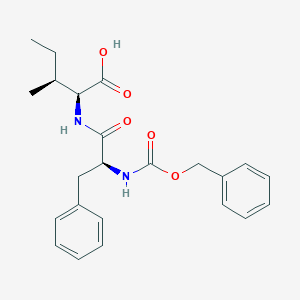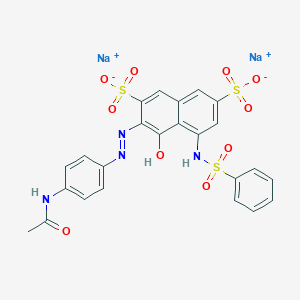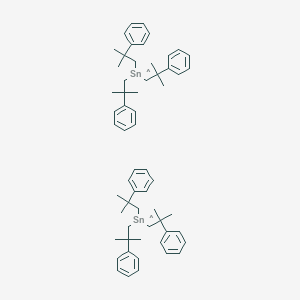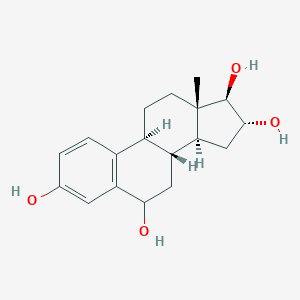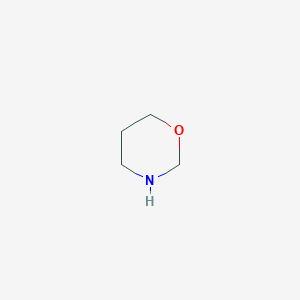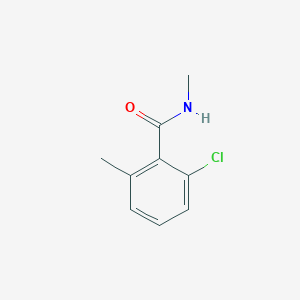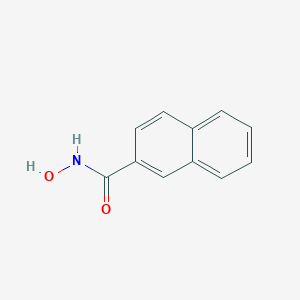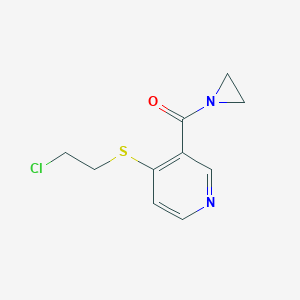
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-, also known as ACNU, is a synthetic compound that belongs to the group of nitrosoureas. It is widely used in scientific research applications due to its potential as an anticancer agent. ACNU has been shown to exhibit remarkable antitumor activity against various types of cancer cells, including brain tumors, lung cancer, and breast cancer.
作用機序
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- works by alkylating DNA and inhibiting its replication and repair. This leads to the formation of DNA cross-links, which ultimately result in the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also induces apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- can also induce apoptosis in cancer cells, which helps to prevent the growth and spread of tumors.
実験室実験の利点と制限
One of the main advantages of using Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising treatment option for various types of cancer. However, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also has some limitations. It can be toxic to healthy cells and can cause side effects such as nausea, vomiting, and bone marrow suppression.
将来の方向性
There are several future directions for research on Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-. One area of interest is the development of new formulations of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- treatment. Additionally, researchers are exploring the use of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in combination with other anticancer agents to enhance its therapeutic effect.
合成法
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride, sodium azide, and pyridine-3-carboxylic acid. The resulting product is then treated with thionyl chloride to form the final compound, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-.
科学的研究の応用
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has also been shown to enhance the effect of radiation therapy, making it a promising treatment option for various types of cancer.
特性
CAS番号 |
13096-21-4 |
|---|---|
製品名 |
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- |
分子式 |
C10H11ClN2OS |
分子量 |
242.73 g/mol |
IUPAC名 |
aziridin-1-yl-[4-(2-chloroethylsulfanyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C10H11ClN2OS/c11-2-6-15-9-1-3-12-7-8(9)10(14)13-4-5-13/h1,3,7H,2,4-6H2 |
InChIキー |
VPHMDSGUBQGOEI-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
正規SMILES |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
その他のCAS番号 |
13096-21-4 |
同義語 |
3-(1-Aziridinylcarbonyl)-4-(2-chloroethylthio)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



